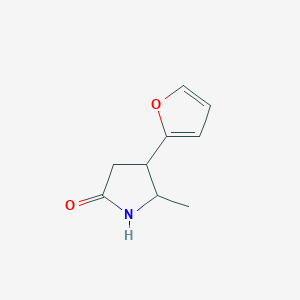
3-ブロモ-2-メチルベンズアミド
概要
説明
科学的研究の応用
ベンゾイミダゾール誘導体の合成
3-ブロモ-2-メチルベンズアミド: は、幅広い治療用途を持つベンゾイミダゾール誘導体の合成に使用されます 。これらの誘導体は、ヒトの体に見られるヌクレオチドとの構造的類似性により、抗癌剤としての可能性が研究されています。 ベンゾイミダゾールコア構造の官能基の修飾は、その生物活性を大幅に高めることができ、癌治療のための新規薬剤の開発につながります .
抗癌活性
この化合物は、抗癌特性を持つ分子の作成における前駆体として役立ちます。研究によると、ベンゾイミダゾールスキャフォールド上の置換基、例えば5(6)位におけるメチル基は、抗癌活性を影響を与える可能性があります。 構造上の電子供与基は、抗癌効果の増加に関連付けられていますが、電子求引基は、この活性を低下させる傾向があります .
抗菌および抗酸化特性
研究によると、3-ブロモ-2-メチルベンズアミドに由来するものを含むベンゾアミド化合物は、抗菌および抗酸化特性を示します。 これにより、科学研究や医療におけるさまざまな用途で、新規抗菌剤および抗酸化剤の開発に役立ちます .
有機合成中間体
有機合成の中間体として、3-ブロモ-2-メチルベンズアミドは、さまざまな有機化合物の調製に不可欠です。 複雑な分子の合成を促進するその役割は、医薬品、農薬、材料科学において不可欠です .
材料科学への応用
この化合物の反応性と構造的特徴により、特定の特性を持つ材料を作成するのに適しています。 精密な分子設計と機能性を必要とする新しいポリマー、コーティング、その他の材料の開発に使用できます .
分析化学
分析化学では、3-ブロモ-2-メチルベンズアミドを標準または参照化合物として使用できます。 その明確な構造と特性により、機器の校正、方法の検証、比較研究の実施に使用できます .
Safety and Hazards
作用機序
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes . The specific targets of 3-Bromo-2-methylbenzamide would depend on its chemical structure and the biological system in which it is introduced.
Mode of Action
Brominated compounds often act through mechanisms such as free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It is known that many small molecules can influence metabolic pathways . The exact pathways affected would depend on the specific targets of 3-Bromo-2-methylbenzamide and how its interaction with these targets alters their function.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The interaction of brominated compounds with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
生化学分析
Biochemical Properties
3-Bromo-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 3-Bromo-2-methylbenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2-methylbenzamide has been shown to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Bromo-2-methylbenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, 3-Bromo-2-methylbenzamide may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methylbenzamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-methylbenzamide is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Bromo-2-methylbenzamide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, potentially leading to changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Bromo-2-methylbenzamide can lead to toxic or adverse effects, such as cellular damage or altered metabolic function.
Metabolic Pathways
3-Bromo-2-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, 3-Bromo-2-methylbenzamide may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites within cells.
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methylbenzamide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, 3-Bromo-2-methylbenzamide may bind to transport proteins that facilitate its movement across cellular membranes, affecting its distribution within tissues.
Subcellular Localization
The subcellular localization of 3-Bromo-2-methylbenzamide can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells . For example, 3-Bromo-2-methylbenzamide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
3-bromo-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVXZARJCFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
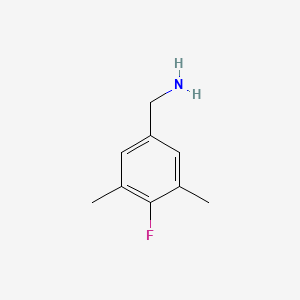
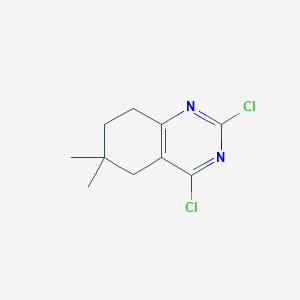
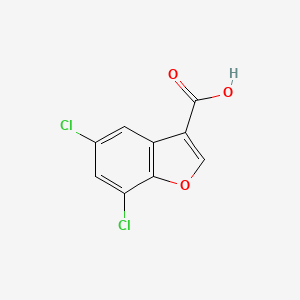
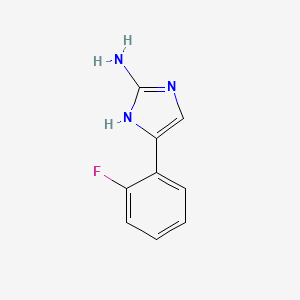
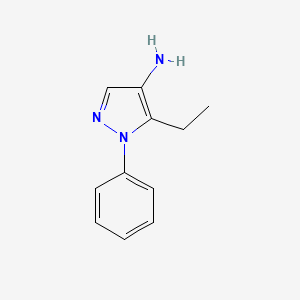
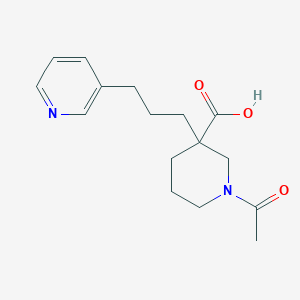
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)


![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)

